![molecular formula C23H22N2O2 B11521996 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11521996.png)
2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Overview
Description
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazinone core, which is fused with a dimethylaminophenyl group and a phenyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Its structure suggests potential interactions with cholinergic receptors, making it a candidate for drug development aimed at enhancing cognitive function. Research indicates that compounds with similar structures can modulate cholinergic pathways effectively, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease .
Case Study: Cognitive Enhancement
A study explored the role of 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one as a positive allosteric modulator of acetylcholine receptors. The findings suggested that this compound could enhance cognitive function by increasing receptor sensitivity to acetylcholine, thereby improving synaptic transmission .
Antimicrobial Properties
The compound's structural features also indicate potential antimicrobial activity. Similar benzoxazine derivatives have shown efficacy against various bacterial strains. Preliminary studies suggest that modifications to the benzoxazine core can enhance antimicrobial properties, making this compound a candidate for further investigation in this area .
Case Study: Antimicrobial Activity
In a comparative study of benzoxazine derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study emphasized the importance of substituent variations in enhancing biological activity .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors. This compound serves as a building block for creating more potent derivatives with improved pharmacological profiles.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,3-Dihydro-1,3-benzoxazin-4-one | Basic benzoxazine structure | Modulator of cholinergic receptors |
6-Methylbenzoxazinone | Methyl group at 6-position | Antimicrobial properties |
2-(Dimethylamino)benzoxazine | Dimethylamino group on benzene | Antidepressant activity |
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-[4-(dimethylamino)phenyl]benzothiazole: Similar in structure but contains a benzothiazole ring instead of a benzoxazinone ring.
4-(dimethylamino)phenyl-2-phenylquinoxaline: Contains a quinoxaline ring and exhibits different chemical properties.
Uniqueness
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical reactivity and potential biological activity
Biological Activity
2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a compound belonging to the benzoxazine family, characterized by its unique chemical structure that includes a dimethylamino group and multiple aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications.
- Molecular Formula : C23H22N2O2
- Molecular Weight : 358.44 g/mol
- Solubility : Moderately soluble in DMF (25%) and DMSO (33.3%), but insoluble in water, acetone, and xylene .
The biological activity of this compound is primarily attributed to its interaction with cholinergic receptors. It acts as a positive allosteric modulator, enhancing cognitive functions which may be beneficial in treating neurodegenerative diseases. The presence of the dimethylamino group is crucial for its binding affinity and efficacy at these receptors.
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit various fungal pathogens such as Helminthosporium turcicum and Fusarium culmorum . The specific compound has demonstrated moderate antibacterial and antifungal activities, making it a candidate for further exploration in agricultural and medical applications.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,3-Dihydro-1,3-benzoxazin-4-one | Basic benzoxazine structure | Modulator of cholinergic receptors |
2-Amino-3-methylbenzoxazine | Methyl substitution on benzene | Potential neuroprotective effects |
6-Methylbenzoxazinone | Methyl group at 6-position | Antimicrobial properties |
2-(Dimethylamino)benzoxazine | Dimethylamino group on benzene | Antidepressant activity |
Case Studies
- Neuropharmacological Studies : In vitro studies have shown that benzoxazine derivatives can enhance acetylcholine release in neuronal cultures, suggesting their potential use in cognitive enhancement therapies.
- Antimicrobial Efficacy : A study evaluating the antifungal activity of related benzoxazine compounds reported significant inhibition against Sclerotium rolfsii, indicating that modifications to the benzoxazine core can enhance antimicrobial properties .
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C23H22N2O2/c1-23(17-13-15-18(16-14-17)24(2)3)25(19-9-5-4-6-10-19)22(26)20-11-7-8-12-21(20)27-23/h4-16H,1-3H3 |
InChI Key |
DBPGSUTVZRFNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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